Sodium (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)

Description

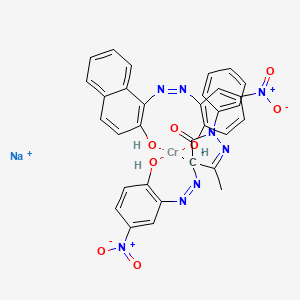

Sodium (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is a chromium(III) coordination complex featuring two distinct azo ligands:

- Ligand 1: A pyrazolone-derived moiety substituted with a 2-hydroxy-5-nitrophenylazo group and a phenyl ring.

- Ligand 2: A 2-naphthol derivative bearing a 2-hydroxy-5-nitrophenylazo group.

This compound likely serves as a dye or pigment due to its extended conjugation system and chromogenic azo linkages.

Properties

CAS No. |

81361-05-9 |

|---|---|

Molecular Formula |

C32H23CrN8NaO8 |

Molecular Weight |

722.6 g/mol |

IUPAC Name |

sodium;chromium;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one;1-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-2-ol |

InChI |

InChI=1S/C16H12N5O4.C16H11N3O4.Cr.Na/c1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;;/h2-9,22H,1H3;1-9,20-21H;;/q-1;;;+1 |

InChI Key |

GCHWFMDXTFYSDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.[Na+].[Cr] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Sodium (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) involves several steps. The process typically starts with the preparation of the azo compounds, which are then reacted with chromate ions under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully monitored to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The chromate ion can participate in oxidation reactions, converting other compounds into their oxidized forms.

Reduction: The azo groups can be reduced to amines under specific conditions.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .

Scientific Research Applications

Chemical Properties and Structure

The compound consists of a chromate ion coordinated with two azo dye ligands. It exhibits vibrant colors due to the presence of azo groups, which are known for their intense coloration properties. The molecular structure allows for interactions with various biological targets, making it significant in research.

Scientific Research Applications

1. Analytical Chemistry

- Reagent for Metal Ion Detection : Sodium chromate compounds are often used as reagents in analytical chemistry to detect and quantify metal ions. The azo groups can form stable complexes with metal ions, facilitating their detection through colorimetric methods.

2. Biological Applications

- Staining Techniques : The compound can be utilized in microscopy to stain specific cellular components, enhancing visualization under a microscope.

- Antioxidant Activity : Similar azo compounds have shown significant free radical scavenging activity. This suggests that sodium chromate may also exhibit antioxidant properties, potentially neutralizing reactive oxygen species (ROS) .

- Antimicrobial Properties : Research indicates that azo dyes can possess antimicrobial properties. Studies have demonstrated effective inhibition of bacterial growth against pathogens such as E. coli and Staphylococcus aureus .

3. Industrial Applications

- Textile Industry : The compound is widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.

- Pigment Production : It is also employed in the production of colored inks and paints, leveraging its strong pigmentation capabilities.

- Corrosion Inhibition : Sodium chromate serves as a corrosion inhibitor in various industrial applications, protecting metals from oxidative damage .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of sodium bis[8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-)]chromate(1-) against common bacterial strains. Results indicated that concentrations as low as 0.1 mg/mL significantly inhibited bacterial growth, demonstrating potential for use in antimicrobial applications .

Case Study 2: Oxidative Stress Reduction

In a controlled experiment, the compound's ability to reduce oxidative stress was assessed using cellular models exposed to ROS. The results showed a marked decrease in oxidative damage when treated with sodium chromate, indicating its potential role as an antioxidant agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chromate ion can act as an oxidizing agent, altering the oxidation state of other molecules. The azo groups can participate in electron transfer reactions, influencing various biochemical pathways. These interactions can affect enzyme activities, cellular signaling, and other molecular processes .

Comparison with Similar Compounds

Cobalt Analogs

Compound A : Hydrogen [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]cobaltate(1-) (CAS: 52277-72-2)

Compound B : Cobaltate(1-) with 2-hydroxy-5-nitrophenylazo substituents (CAS: 52277-73-3)

| Property | Target Chromate | Compound A (Co) | Compound B (Co) |

|---|---|---|---|

| Metal Center | Chromium(III) | Cobalt(III) | Cobalt(III) |

| Nitro Group Position | 5- on phenyl | 4- on phenyl | 5- on phenyl |

| Regulatory Limit | Not specified | 0.1% (Metals class) | 0.1% (Metals class) |

| Applications | Likely dye | Restricted use | Restricted use |

Key Differences :

- Metal Center : Chromium vs. cobalt alters redox behavior and ligand field stabilization energy, impacting color intensity and thermal stability.

Trisodium Azo-Naphthalenesulphonate Complex

Compound C: Trisodium 5-[[2,4-dihydroxy-5-[[4-[(4-nitro-2-sulphonatophenyl)amino]phenyl]azo]phenyl]azo]-8-[[4-[(4-nitro-2-sulphonatophenyl)amino]phenyl]azo]naphthalenesulphonate (CAS: 72496-92-5)

| Property | Target Chromate | Compound C |

|---|---|---|

| Structure | Chromium-azo-pyrazolone | Trisodium azo-naphthalene |

| Molar Mass | Not reported | 1050.85 g/mol |

| Water Solubility | Likely moderate | 500 g/L at 20°C |

| LogP | Not reported | 0.3 (hydrophilic) |

Key Differences :

- Ligand Diversity : Compound C’s sulfonate groups and multiple azo bonds increase hydrophilicity, whereas the target compound’s phenyl/pyrazolone ligands may reduce solubility .

Biological Activity

The compound Sodium (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) , commonly referred to as a chromium complex of azo dyes, has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C32H23CrN10O8 |

| Molecular Weight | 727.6 g/mol |

| CAS Number | 52256-37-8 |

| IUPAC Name | Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) |

| Synonyms | SOLVENT ORANGE 62; Acid Orange 92 |

Structure

The compound features a complex structure with multiple functional groups, including azo groups (-N=N-) and phenolic structures, which are known for their reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its azo and chromate components. Azo compounds can undergo metabolic cleavage by azoreductases present in biological systems, leading to the release of aromatic amines, which may exhibit various toxicological effects . The presence of chromium in the structure adds another layer of complexity, as chromium compounds are known to have both beneficial and harmful effects depending on their oxidation state and chemical form.

Toxicological Studies

Research indicates that azo dyes can be toxic and potentially carcinogenic due to the release of aromatic amines upon degradation . The degradation pathways often involve enzymatic processes where azoreductases cleave the azo bond, resulting in products that may have different biological activities compared to the parent compound.

Case Study: Azo Dye Toxicity

In a study examining the toxicity of various azo dyes, it was found that those with nitro substituents (like in this compound) exhibited increased mutagenic potential in bacterial assays. The study highlighted the importance of substituent groups in determining the overall toxicity profile of azo dyes .

Ecotoxicological Impact

The ecotoxicological assessment of sodium hydrogen bis(azo)chromate indicates that it may pose risks to aquatic life due to its potential for bioaccumulation and toxicity . The degradation products formed through biotic and abiotic processes can also contribute to environmental toxicity.

Summary of Key Studies

- Metabolic Pathways : Research has shown that azo dyes can be metabolized by gut microbiota, leading to the formation of potentially harmful metabolites .

- Carcinogenic Potential : Azo compounds have been linked to carcinogenicity through mechanisms involving DNA adduct formation from released aromatic amines .

- Environmental Persistence : Studies suggest that certain azo dyes are resistant to biodegradation under anaerobic conditions, raising concerns about their environmental persistence and long-term ecological impact .

Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for optimizing the synthesis of this chromium-azo complex?

The synthesis involves multi-step diazotization and coupling reactions. Key steps include:

- Diazotization : Use stoichiometric sodium nitrite (NaNO₂) and HCl at 0–5°C to stabilize the diazonium salt. Excess nitrous acid must be quenched with sulfamic acid to avoid side reactions .

- Coupling : Perform under alkaline conditions (pH 8–10) to promote nucleophilic attack on the chromate core. Temperature control (<15°C) prevents decomposition of the azo intermediates .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures removes unreacted nitroaromatic precursors .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

- NMR spectroscopy : Analyze aromatic proton environments (δ 7.0–8.5 ppm for naphthol and pyrazole protons) and nitro group coupling patterns .

- UV-Vis spectroscopy : Monitor λₘₐₓ at 450–550 nm (azo π→π* transitions) and 300–350 nm (nitro group absorption) .

- Elemental analysis : Verify chromium content (theoretical ~8.5%) via inductively coupled plasma optical emission spectroscopy (ICP-OES) .

Q. What safety protocols are critical when handling this compound?

- Toxicity : Chromium(VI) species are carcinogenic. Use fume hoods, PPE (gloves, lab coats), and monitor air quality for Cr(VI) particulate levels (<0.05 mg/m³) .

- Waste disposal : Neutralize with reducing agents (e.g., sodium metabisulfite) to convert Cr(VI) to less toxic Cr(III) before disposal .

Advanced Research Questions

Q. How does the coordination geometry of chromium influence the compound’s spectroscopic properties?

The octahedral Cr(III) center stabilizes ligand-to-metal charge transfer (LMCT) transitions, observed at 600–700 nm. Distortions in geometry (e.g., Jahn-Teller effects) can split absorption bands, which is detectable via variable-temperature UV-Vis and electron paramagnetic resonance (EPR) spectroscopy . Computational studies (DFT) modeling bond angles and ligand field strengths are recommended to correlate structure with spectral data .

Q. What methodologies resolve contradictions in stability data under varying pH conditions?

- Kinetic studies : Use stopped-flow techniques to measure degradation rates at pH 2–12. The compound is most stable at pH 6–8 due to minimized hydrolysis of the azo-chromate bond .

- X-ray diffraction (XRD) : Compare crystal structures before/after pH exposure to identify bond cleavage or ligand dissociation .

Q. How can researchers design experiments to study the compound’s redox behavior?

- Cyclic voltammetry : Scan between −1.0 V and +1.0 V (vs. Ag/AgCl) in DMF/water. Look for reversible Cr(III)/Cr(II) redox couples (E₁/₂ ~ −0.3 V) and irreversible nitro-group reduction peaks (−0.8 V) .

- Controlled potential electrolysis : Isolate reduced species (e.g., Cr(II)-azo intermediates) for EPR analysis to confirm oxidation states .

Q. What comparative studies differentiate this compound from analogous cobalt or iron complexes?

- Magnetic susceptibility : Chromium(III) (d³) complexes exhibit paramagnetism (μ ~ 3.8 µB), whereas cobalt(III) (d⁶) is typically diamagnetic.

- Thermogravimetric analysis (TGA) : Chromium complexes show higher thermal stability (decomposition >250°C) vs. cobalt analogs (~200°C) due to stronger Cr–N/O bonds .

Q. How can computational modeling predict the compound’s reactivity in catalytic applications?

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the nitro group’s LUMO often participates in electron-transfer reactions .

- Molecular dynamics (MD) : Simulate solvent interactions to optimize conditions for catalytic cycles (e.g., aqueous vs. organic media) .

Methodological Challenges and Solutions

Q. What strategies improve solubility in polar aprotic solvents for reaction screening?

Q. How can researchers mitigate ligand displacement during catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.